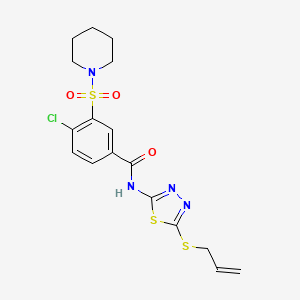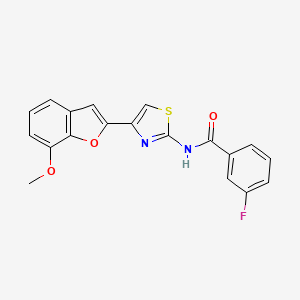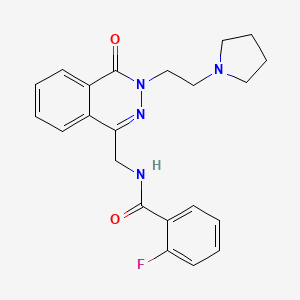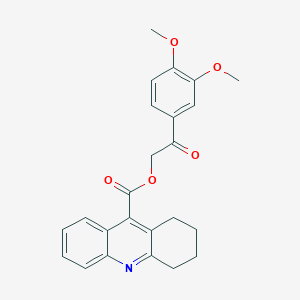
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone" is a complex organic molecule that appears to be related to various piperazine derivatives, which have been studied for their potential pharmacological properties. Piperazine derivatives are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a related 1,4-piperazine-2,5-dione was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a 23% yield . Similarly, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method in the presence of sodium triacetoxyborohydride . These methods highlight the complexity and the careful optimization required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. Single-crystal X-ray analysis has been used to determine the polymorphic crystalline forms of piperazine derivatives, which exhibit different hydrogen-bonding networks . The three-dimensional structure of related compounds, such as enaminones containing piperazine/morpholine moiety, was confirmed by single-crystal X-ray crystallography . These structural analyses are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that are essential for their biological activity. The study of the hydrogen-bond association of a piperazinedione derivative in solution was conducted using mass spectrometric and nuclear magnetic resonance spectroscopic techniques . The association constants extracted from the NMR data provide insights into the behavior of these compounds in a biological environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as thermal stability, are analyzed using techniques like TGA and DSC . The intercontacts in the crystal structure of these compounds can be analyzed using computational methods like Hirshfeld surfaces . These properties are important for the development of these compounds as potential pharmaceutical agents.
Scientific Research Applications
Metabolism Study
A research study by Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, Lu AA21004, which is structurally similar to the compound . They explored the enzymatic pathways involved in its metabolism, providing insight into the drug's breakdown and interactions within the body.
Synthesis and Characterization
Bhat et al. (2018) conducted a study on the synthesis of dihydropyrimidinone derivatives containing a piperazine/morpholine moiety, similar to the compound of interest. This research, detailed in their paper, showcases the methods and efficiency of synthesizing such compounds, which are critical in pharmaceutical development (Bhat et al., 2018).
Antibacterial Properties
Miyamoto et al. (1990) explored the structure-activity relationships of a series of quinolone derivatives, including compounds with piperazine structures. Their work highlighted the antibacterial properties of these compounds, potentially applicable to the compound (Miyamoto et al., 1990).
Antimicrobial Studies
Rajkumar et al. (2014) studied the synthesis and antimicrobial activities of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. This research is relevant as it provides insights into the antimicrobial potential of compounds with similar structures (Rajkumar et al., 2014).
Electrochemical Synthesis
Nematollahi et al. (2014) discussed the electrochemical synthesis of benzoquinone derivatives, including those with piperazine structures. This research offers a perspective on novel synthesis methods that could be applicable to related compounds (Nematollahi et al., 2014).
properties
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-14(12(2)22-17-11)9-16(21)19-7-5-18(6-8-19)10-15(20)13-3-4-13/h13,15,20H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWGAAWKGXHONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)CC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)
![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)


![1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B3007408.png)

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)


![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

